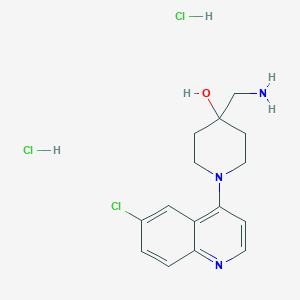

4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride is a synthetic organic compound that features a quinoline moiety, a piperidine ring, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Chlorine Atom: Chlorination of the quinoline ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Formation of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination reactions using formaldehyde and a suitable amine.

Final Assembly: The final compound is obtained by coupling the quinoline and piperidine moieties, followed by purification and conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: NaBH4, LiAlH4

Nucleophiles: Amines, thiols

Major Products

Oxidation Products: Oxidized derivatives of the piperidine ring

Reduction Products: Reduced quinoline derivatives

Substitution Products: Substituted quinoline derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential, particularly in the treatment of infectious diseases or as an anticancer agent.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.

Piperidine Derivatives: Compounds with similar piperidine rings, used in various therapeutic applications.

Uniqueness

4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride is unique due to the combination of its structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride is a synthetic compound classified within the quinoline derivatives, which are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2639420-06-5 |

| Molecular Formula | C15H20Cl3N3O |

| Molecular Weight | 364.7 g/mol |

| Purity | Not specified |

The structure includes a quinoline ring and a piperidine moiety, which contribute to its pharmacological potential .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological processes:

- Enzyme Inhibition : The compound may inhibit enzymes related to microbial or viral replication, as well as those involved in cancer cell proliferation.

- Pathway Interference : It potentially disrupts critical pathways such as DNA synthesis and protein synthesis, leading to the inhibition or death of target cells .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the chlorinated quinoline moiety enhances the compound's efficacy against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's anticancer activity has been evaluated through various assays. In particular, studies have demonstrated its ability to inhibit tumor growth in xenograft models:

- In Vivo Studies : In human tumor xenografts in nude mice, the compound exhibited significant antitumor activity at well-tolerated doses, indicating its potential as an anticancer agent .

Case Studies

- Case Study on Anticancer Effects : A study assessed the impact of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against specific cancer types.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory concentrations (MIC) compared to standard antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with other quinoline derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Chloroquine | Antimalarial | Well-known for malaria treatment |

| Hydroxychloroquine | Antimalarial/Antiviral | Used for autoimmune diseases |

| Piperaquine | Antimalarial | Often used in combination therapies |

The unique structural features of this compound may provide distinct pharmacological effects compared to these compounds, particularly in its dual action against microbial infections and cancer cell proliferation .

Properties

Molecular Formula |

C15H20Cl3N3O |

|---|---|

Molecular Weight |

364.7 g/mol |

IUPAC Name |

4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol;dihydrochloride |

InChI |

InChI=1S/C15H18ClN3O.2ClH/c16-11-1-2-13-12(9-11)14(3-6-18-13)19-7-4-15(20,10-17)5-8-19;;/h1-3,6,9,20H,4-5,7-8,10,17H2;2*1H |

InChI Key |

HDNIABVYPJPKPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(CN)O)C2=C3C=C(C=CC3=NC=C2)Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.